
Acetamide,N,N-2,5-cyclohexadiene-1,4-diylidenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- is a chemical compound with the molecular formula C10H10N2O2. It is known for its unique structure, which includes a cyclohexadiene ring with acetamide groups attached at the 2 and 5 positions. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- typically involves the reaction of cyclohexadiene derivatives with acetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- include:
Acetamide, N,N’-(2,5-diamino-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-: This compound has a similar cyclohexadiene structure but with different functional groups, leading to distinct chemical properties and applications.
Cyanamide, 2,5-cyclohexadiene-1,4-diylidenebis-: Another related compound with a cyclohexadiene core, but with cyanamide groups instead of acetamide.
The uniqueness of Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- lies in its specific functional groups and their arrangement, which confer unique reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
N-(4-acetyliminocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3 |
InChI-Schlüssel |
HJRMPAHBWYMNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C1C=CC(=NC(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


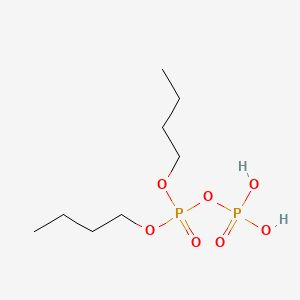
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
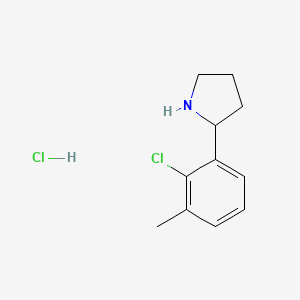
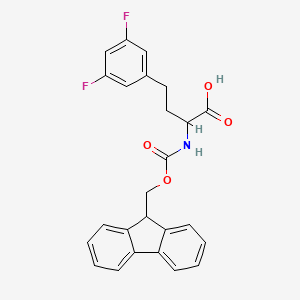
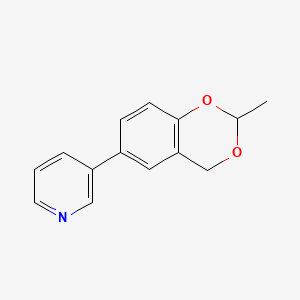
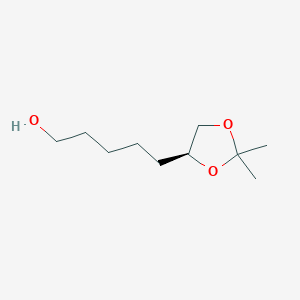
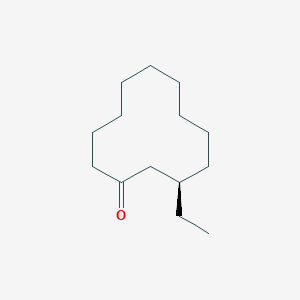
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)
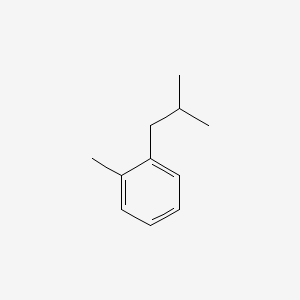
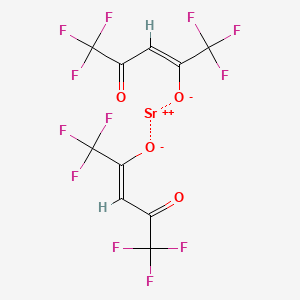
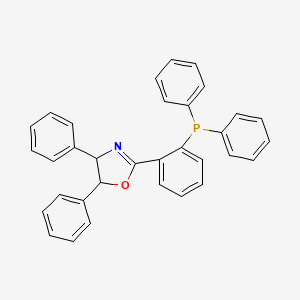
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
